Methyl 3-(aminomethyl)benzoate Hydrochloride

Catalog No.
S719307
CAS No.
17841-68-8
M.F
C9H12ClNO2
M. Wt
201.65 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 3-(aminomethyl)benzoate Hydrochloride

Free benzylic amines often degrade via spontaneous amidation, complicating scale-up. This stable HCl salt ensures precise stoichiometry and extended shelf-life. Key advantages: - Prevents self-reaction; no cold-chain needed. - Meta geometry suits kinase inhibitor hinge-binding. - >50 mg/mL aqueous solubility for biphasic reactions. - Methyl ester enables orthogonal protection, later saponification.

CAS Number

17841-68-8

Product Name

Methyl 3-(aminomethyl)benzoate Hydrochloride

IUPAC Name

methyl 3-(aminomethyl)benzoate;hydrochloride

Molecular Formula

C9H12ClNO2

Molecular Weight

201.65 g/mol

InChI

InChI=1S/C9H11NO2.ClH/c1-12-9(11)8-4-2-3-7(5-8)6-10;/h2-5H,6,10H2,1H3;1H

InChI Key

UOWRPTFJISFGPI-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=CC(=C1)CN.Cl

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C[NH3+].[Cl-]

The exact mass of the compound Methyl 3-(aminomethyl)benzoate Hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

Methyl 3-(aminomethyl)benzoate hydrochloride, 3-(Aminomethyl)benzoic acid methyl ester hydrochloride, Methyl 3-aminomethylbenzoate HCl, Methyl m-aminomethylbenzoate hydrochloride, Benzoic acid, 3-(aminomethyl)-, methyl ester, hydrochloride (1:1), 3-Aminomethyl-benzoic acid methyl ester hydrochloride

Purity

≥98%

Package Size

1 g, 5 g, 25 g

Methyl 3-(aminomethyl)benzoate hydrochloride is a highly stable, bifunctional aromatic building block featuring a primary benzylic amine and a meta-substituted methyl ester. Supplied as a crystalline hydrochloride salt, it bypasses the inherent instability of free benzylic amines, offering extended shelf-life and precise stoichiometric control for industrial scale-up. In procurement, it is primarily sourced as a key intermediate for synthesizing complex amides, ureas, and functionalized benzylamines in pharmaceutical pipelines. Its pre-installed methyl ester provides an orthogonal protecting group strategy, allowing selective reactions at the amine terminus while preserving the carboxylate geometry for downstream functionalization [1].

Research Fit

Hydrochloride salt: reported aqueous solubility supports aqueous-phase synthesis and assay workflows
Methyl ester enables orthogonal deprotection strategies in multi-step organic synthesis
Cited in >650 patents, indicating broad utility as a pharmaceutical intermediate

Substituting this exact hydrochloride salt with its free base equivalent (CAS 1129-28-8) introduces severe procurement and processing risks, as the free base is highly prone to spontaneous intermolecular amidation between the nucleophilic amine and the electrophilic ester, necessitating strict cold-chain transport and inert storage [1]. Furthermore, substituting with the para-isomer (Methyl 4-(aminomethyl)benzoate hydrochloride) fundamentally alters the spatial geometry from a 120-degree meta-kink to a 180-degree linear vector, which completely disrupts the target binding affinity of downstream active pharmaceutical ingredients [1]. Procuring the exact meta-substituted HCl salt is therefore non-negotiable for reproducible, scalable synthesis without pre-reaction degradation.

Substitution Risk

Free base (CAS 93071-65-9)
May exhibit lower aqueous solubility and reduced crystalline stability, potentially affecting handling and reaction consistency.
tert-Butyl ester analog (CAS 1221931-26-5)
Larger steric bulk may alter reaction regioselectivity and require stronger acidic deprotection conditions.
Ethyl ester analog (CAS 91843-34-4)
Differing ester cleavage kinetics may impact route optimization and final deprotection timing.

Intermolecular Amidation Prevention and Storage Stability

The free base of methyl 3-(aminomethyl)benzoate contains both a nucleophilic primary amine and an electrophilic ester, making it highly susceptible to spontaneous oligomerization. Quantitative stability tracking demonstrates that the hydrochloride salt retains >98.5% purity over 6 months at 25°C, whereas the free base degrades to <85% purity under identical conditions due to polyamide formation [1].

Evidence DimensionPurity retention over 6 months
Target Compound Data>98.5% purity
Comparator Or Baseline<85% purity (Free base, CAS 1129-28-8)
Quantified Difference>13.5% higher purity retention
Conditions25°C, ambient atmosphere, no inert gas

Eliminates the requirement for expensive cold-chain logistics and prevents batch failures caused by degraded, polymeric impurities.

LOXL2 IC50
Reported
3.54 μM
Supports scaffold SAR; benchmark for potency optimization
pH 8.0, 37°C; optimized analogs reach <300 nM

Aqueous Solubility for Biphasic Reactions

For industrial scale-up, biphasic aqueous reactions are frequently utilized to minimize organic solvent waste. The hydrochloride salt exhibits exceptional aqueous solubility (>50 mg/mL), allowing it to be readily dissolved in the aqueous phase for Schotten-Baumann-type acylations. In contrast, the free base is poorly soluble in water (<2 mg/mL), forcing the use of larger volumes of organic solvents [1].

Evidence DimensionAqueous solubility at 20°C
Target Compound Data>50 mg/mL
Comparator Or Baseline<2 mg/mL (Free base, CAS 1129-28-8)
Quantified Difference>25-fold increase in aqueous solubility
ConditionsDeionized water at 20°C, neutral pH baseline

Enables the use of cost-effective, environmentally friendly aqueous biphasic reaction conditions, reducing organic solvent consumption.

Melting Point
Data to verify
179–181°C (HCl salt)
vs free base: non-crystalline
Crystalline salt enables reliable handling and storage
Qualitative comparison; source-independent vendor data

Synthetic Efficiency: Ester vs. Acid Precursor

Procuring 3-(aminomethyl)benzoic acid hydrochloride (CAS 2364-96-7) requires a subsequent esterification step if the methyl ester is the desired final functional group or protecting strategy. Utilizing Methyl 3-(aminomethyl)benzoate hydrochloride directly eliminates this step, offering a 100% chemoselective reaction at the amine when treated with standard coupling reagents, yielding 92-95% of the target amide without carboxylic acid side reactions [1].

Evidence DimensionRequired synthetic steps to achieve an ester-protected amide
Target Compound Data1 step (Direct coupling)
Comparator Or Baseline2 steps (Esterification then coupling, using 3-(aminomethyl)benzoic acid)
Quantified DifferenceElimination of 1 full synthetic and purification step
ConditionsStandard peptide coupling workflows (e.g., HATU/DIPEA, DMF)

Directly lowers labor, reagent, and purification costs by shortening the synthetic route for target molecules requiring a meta-ester motif.

Aqueous Solubility
Class-level
Soluble (HCl salt)
vs limited (free base)
May reduce organic co-solvent need in biological assays
Qualitative; salt formation expected to improve solubility
Steric Bulk
Reported
MW 201.65 (methyl ester)
vs 257.76 (tert-butyl ester)
Smaller ester aids sterically demanding reaction sites
Orthogonal deprotection possible; MW difference ~28%
Patent Citations
Reported
655 patents
Indicates broad industrial relevance and synthetic utility
PubChemLite aggregation; exceeds ethyl analog count

Kinase Inhibitor API Synthesis

The meta-substituted geometry is critical for designing specific hinge-binding motifs in kinase inhibitors. The HCl salt is selected as the starting material due to its high purity and precise stoichiometry in initial amide coupling steps, directly leveraging the stability data outlined in Section 3 [1].

Schotten-Baumann Biphasic Acylations

Due to its >50 mg/mL aqueous solubility, this compound is highly suited for large-scale, solvent-minimized biphasic reactions where the amine is reacted with acid chlorides in water/dichloromethane mixtures, avoiding the solubility bottlenecks of the free base [2].

Orthogonal Solid-Phase Synthesis

The pre-installed methyl ester serves as a robust protecting group while the amine is coupled to a resin or a growing peptide chain, allowing for later-stage selective saponification and further functionalization without requiring an intermediate esterification step [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
LOXL2 inhibitor SAR studies
Scaffold-based enzyme inhibition
IC50 benchmarking and potency optimization
Multi-step organic synthesis
Ester protecting group strategy
Orthogonal deprotection compatibility
Aqueous bioconjugation & assay development
Aqueous solubility profile
Solvent artifact minimization and buffer compatibility
Pharmaceutical intermediate QC
Crystalline identity and melting point
Batch-to-batch consistency and identity testing

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (20%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (20%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (20%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (80%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

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